molecular formula C37H59BrN2O6 B8728321 [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide

Cat. No.: B8728321
M. Wt: 707.8 g/mol
InChI Key: ZZYGWFNCSVBPJK-KXBZQBBNSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

SZ1676 is synthesized as a 3-acetoxy derivative of SZ1677. The synthetic route involves the acetylation of SZ1677 to produce SZ1676. The reaction conditions typically include the use of acetic anhydride and a suitable base to facilitate the acetylation process . Industrial production methods for SZ1676 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

SZ1676 undergoes various chemical reactions, including:

    Oxidation: SZ1676 can be oxidized to form its corresponding ketone derivative.

    Reduction: Reduction of SZ1676 can yield its hydroxy derivatives, such as SZ1677.

    Substitution: SZ1676 can undergo substitution reactions where the acetoxy group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions include ketone derivatives, hydroxy derivatives, and substituted analogs.

Scientific Research Applications

Mechanism of Action

SZ1676 exerts its effects by blocking neuromuscular transmission. It binds to nicotinic acetylcholine receptors at the neuromuscular junction, preventing the binding of acetylcholine and subsequent muscle contraction. This results in muscle relaxation and paralysis, which is useful in surgical procedures requiring muscle relaxation .

Properties

Molecular Formula

C37H59BrN2O6

Molecular Weight

707.8 g/mol

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide

InChI

InChI=1S/C37H59N2O6.BrH/c1-6-17-39(18-7-8-19-39)32-23-30-28-10-9-27-22-33(44-25(2)40)31(38-15-13-37(14-16-38)42-20-21-43-37)24-36(27,5)29(28)11-12-35(30,4)34(32)45-26(3)41;/h6,27-34H,1,7-24H2,2-5H3;1H/q+1;/p-1/t27-,28+,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1

InChI Key

ZZYGWFNCSVBPJK-KXBZQBBNSA-M

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCC5(CC4)OCCO5)C)CC[C@]6([C@H]3C[C@@H]([C@@H]6OC(=O)C)[N+]7(CCCC7)CC=C)C.[Br-]

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCC5(CC4)OCCO5)C)CCC6(C3CC(C6OC(=O)C)[N+]7(CCCC7)CC=C)C.[Br-]

Origin of Product

United States

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